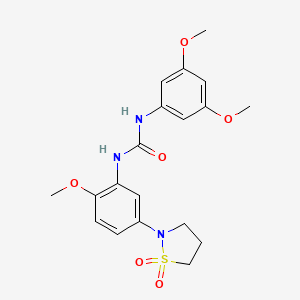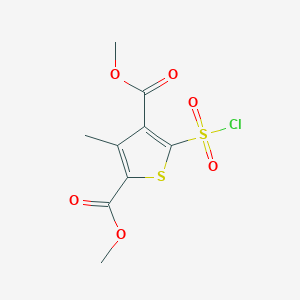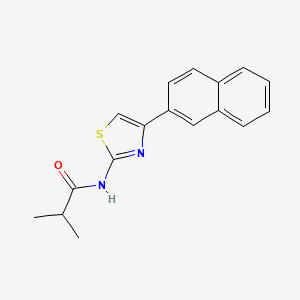
Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate
Vue d'ensemble
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a methanesulfonyl group, which is a sulfonyl group with a methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate bromophenyl compound with a methanesulfonyl compound in the presence of a base . The exact conditions would depend on the specific compounds used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar bromophenyl group attached to a tetrahedral carbon atom .Chemical Reactions Analysis
As an ester, this compound would likely undergo hydrolysis in the presence of water or a base to produce an alcohol and an acid . The bromine atom might also make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, affecting its solubility in various solvents .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
- A study explored the use of 2-(2-Bromophenyl)ethyl groups, similar in structure to Ethyl 4-(4-bromophenyl)-2-methanesulfonyl-2-methylbutanoate, as building blocks in radical cyclization reactions onto azoles. This method synthesized tri- and tetra-cyclic heterocycles, demonstrating the utility of these compounds in complex organic syntheses (Allin et al., 2005).
Enzyme Reductase Systems
- Research on analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M), which shares a similar methanesulfonate moiety with this compound, found that these compounds could serve as substrates for methyl-coenzyme M reductase. This enzyme system is found in Methanobacterium thermoautotrophicum and is crucial for methane biosynthesis (Gunsalus et al., 1978).
Alkaline Fuel Cell Technology
- A study on poly(arylene ether sulfone) containing bulky imidazole groups for alkaline anion exchange membranes (AEMs) highlighted the use of functional groups similar to those in this compound. These polymers demonstrated enhanced alkaline stability, indicating potential applications in fuel cell technology (Yang et al., 2014).
Agricultural Applications
- In an agricultural context, organic pesticides containing methanesulfonic acid esters, similar in structure to this compound, have been used to control nematodes on centipede grass. This research highlights the agricultural applications of these compounds (Johnson, 1970).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-methyl-2-methylsulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4S/c1-4-19-13(16)14(2,20(3,17)18)10-9-11-5-7-12(15)8-6-11/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOAQFZSYPMSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCC1=CC=C(C=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)


![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B2867194.png)



![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)
![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)
![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)